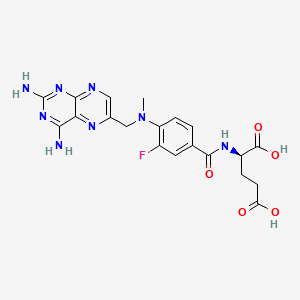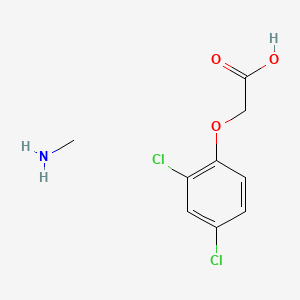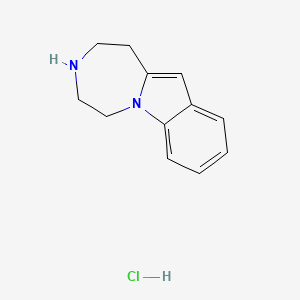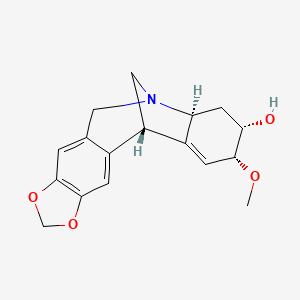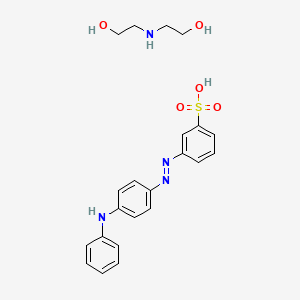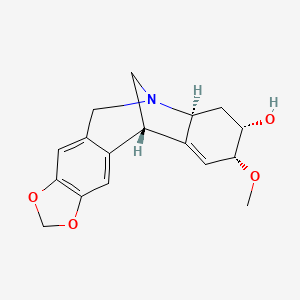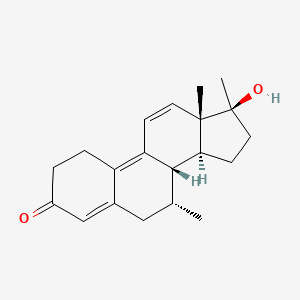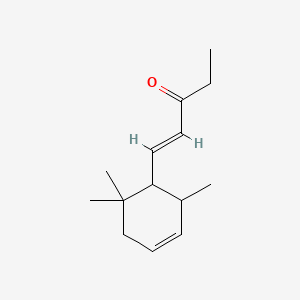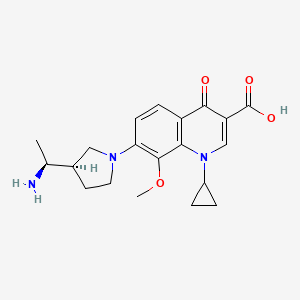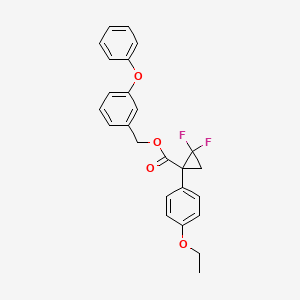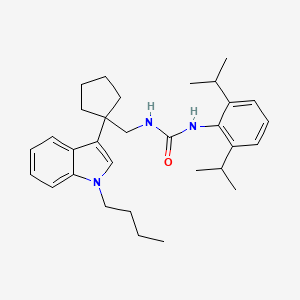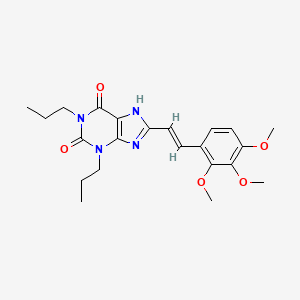
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Alkylation: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.
Styryl Substitution: The 8-position of the xanthine ring is substituted with a 2,3,4-trimethoxystyryl group through a Heck reaction, which involves palladium-catalyzed coupling of the xanthine derivative with a suitable styrene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.
Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkyl or aryl-substituted xanthine derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a tool to study adenosine receptor function.
Medicine: Potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.
Industry: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves:
Adenosine Receptor Antagonism: Blocking the action of adenosine at its receptors, which can lead to increased neurotransmitter release and bronchodilation.
Molecular Targets: Adenosine receptors (A1, A2A, A2B, A3).
Pathways Involved: Modulation of cyclic AMP (cAMP) levels, leading to various downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant properties.
Theophylline: Used in the treatment of respiratory diseases.
Pentoxifylline: Used to improve blood flow in patients with circulation problems.
Uniqueness
(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives.
Propriétés
Numéro CAS |
147700-51-4 |
|---|---|
Formule moléculaire |
C22H28N4O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1,3-dipropyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-12-25-20-17(21(27)26(13-7-2)22(25)28)23-16(24-20)11-9-14-8-10-15(29-3)19(31-5)18(14)30-4/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+ |
Clé InChI |
SDFYKDYAVQRSCN-PKNBQFBNSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


